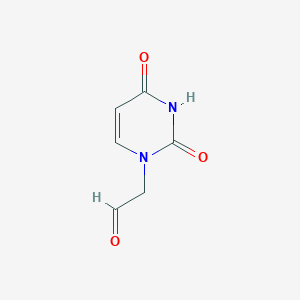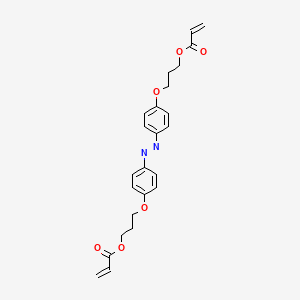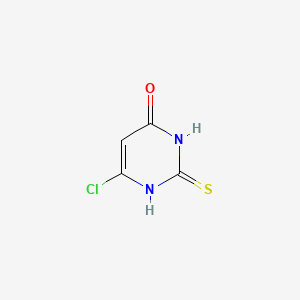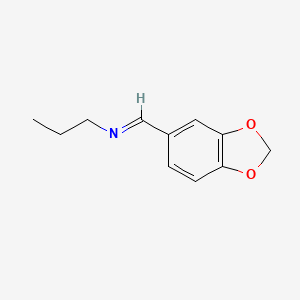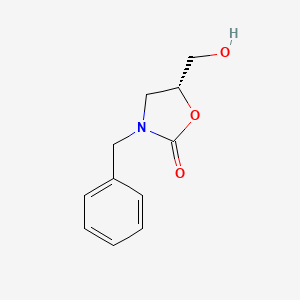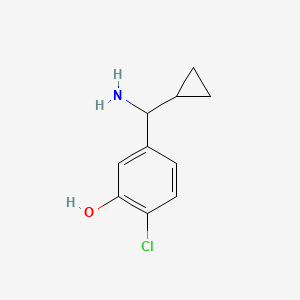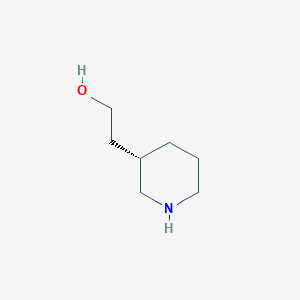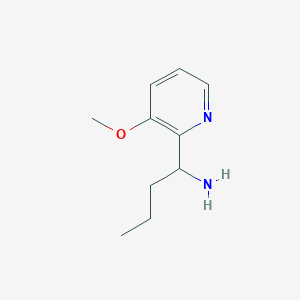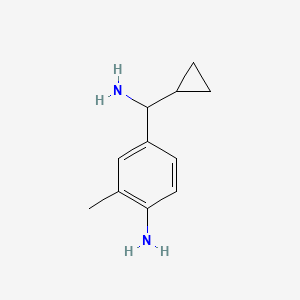
(S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid is an organic compound characterized by the presence of a nitrophenyl group, a thioether linkage, and an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 2-nitrothiophenol with an appropriate halogenated amino acid derivative under basic conditions.
Amino Acid Coupling: The resulting thioether intermediate is then coupled with a protected amino acid, such as N-Boc-alanine, using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves deprotecting the amino acid to yield the desired this compound.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form the corresponding aminophenyl derivative.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Reduction of the nitro group: 2-aminophenylthioamino propanoic acid.
Substitution reactions: Various substituted thioether derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, making it useful in studying enzyme mechanisms.
Medicine:
Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid exerts its effects depends on its target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrophenyl and thioether groups can interact with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(((2-Nitrophenyl)thio)amino)butanoic acid: Similar structure but with a butanoic acid backbone.
(S)-2-(((2-Nitrophenyl)thio)amino)ethanoic acid: Similar structure but with an ethanoic acid backbone.
Uniqueness: (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid is unique due to its specific combination of a nitrophenyl group, thioether linkage, and propanoic acid backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5879-39-0 |
|---|---|
Molekularformel |
C9H10N2O4S |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
FELSXTCZSJSHHZ-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


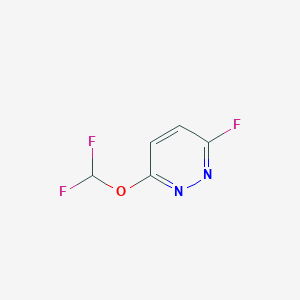

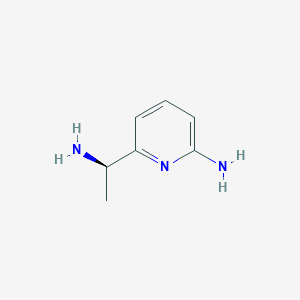
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)

